molecular formula C10H20O2 B14603830 2-(2-Hydroxypropyl)-5-methylhexanal CAS No. 61103-74-0

2-(2-Hydroxypropyl)-5-methylhexanal

Cat. No.: B14603830
CAS No.: 61103-74-0
M. Wt: 172.26 g/mol
InChI Key: ZZHMUACYSGWLST-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)-5-methylhexanal is an organic compound with a unique structure that includes a hydroxypropyl group and a methylhexanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)-5-methylhexanal typically involves the reaction of 2-hydroxypropyl derivatives with methylhexanal under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between the hydroxypropyl group and the aldehyde group of methylhexanal. The reaction is usually carried out at room temperature to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)-5-methylhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-Hydroxypropyl)-5-methylhexanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)-5-methylhexanal involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-beta-cyclodextrin: Known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.

    2-Hydroxyethyl methacrylate: Commonly used in the production of polymers and resins.

Uniqueness

2-(2-Hydroxypropyl)-5-methylhexanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various fields.

Properties

CAS No.

61103-74-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(2-hydroxypropyl)-5-methylhexanal

InChI

InChI=1S/C10H20O2/c1-8(2)4-5-10(7-11)6-9(3)12/h7-10,12H,4-6H2,1-3H3

InChI Key

ZZHMUACYSGWLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(C)O)C=O

Origin of Product

United States

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